molecular formula C21H17N3O3 B11143431 N~1~-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11143431
M. Wt: 359.4 g/mol
InChI Key: AXTRFQKXKYSMSF-UHFFFAOYSA-N
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Description

N~1~-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-furylmethylamine, 2-naphthylamine, and pyridazinone derivatives. The reaction conditions may involve:

    Condensation reactions: Combining the amine groups with the pyridazinone core.

    Catalysts: Using acid or base catalysts to facilitate the reactions.

    Temperature and Solvent: Controlling the temperature and using appropriate solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis methods with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of N1-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-furylmethyl)-2-[3-(2-phenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
  • N~1~-(2-furylmethyl)-2-[3-(2-thienyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Uniqueness

N~1~-(2-furylmethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide stands out due to its unique combination of the furylmethyl and naphthyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C21H17N3O3/c25-20(22-13-18-6-3-11-27-18)14-24-21(26)10-9-19(23-24)17-8-7-15-4-1-2-5-16(15)12-17/h1-12H,13-14H2,(H,22,25)

InChI Key

AXTRFQKXKYSMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CO4

Origin of Product

United States

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